(7-Bromo-2,5-dimethyl-1h-indol-3-yl)acetic acid
Description
Properties
CAS No. |
5435-39-2 |
|---|---|
Molecular Formula |
C12H12BrNO2 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C12H12BrNO2/c1-6-3-9-8(5-11(15)16)7(2)14-12(9)10(13)4-6/h3-4,14H,5H2,1-2H3,(H,15,16) |
InChI Key |
XQOBDOFNCDJFHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Methyl Group Installation
The 2,5-dimethyl configuration is typically introduced early in the synthesis to avoid interference with subsequent reactions. Friedel-Crafts alkylation or Ullmann coupling can install methyl groups, though these methods require careful temperature control. For instance, alkylation using methyl iodide and a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane at 0–5°C has been reported for analogous structures.
Acetic Acid Side-Chain Incorporation
The acetic acid moiety at position 3 is introduced via nucleophilic substitution or carboxylation. A practical route involves reacting 3-bromoindole derivatives with potassium cyanide followed by hydrolysis to yield the carboxylic acid. Alternatively, Michael addition using ethyl acrylate and subsequent saponification could achieve this.
Stepwise Synthesis Protocol
Initial Indole Ring Formation
The indole core is constructed via Fischer indole synthesis, employing 4-bromo-2,5-dimethylphenylhydrazine and ethyl pyruvate. Cyclization under acidic conditions (e.g., H₂SO₄, ethanol, reflux) yields the 2,5-dimethylindole intermediate.
Regioselective Bromination
Bromination at position 7 is achieved using NBS (1.5 equiv) in THF with concentrated HCl (0.6 equiv) at 25°C for 6 hours. This method, adapted from a patent, ensures minimal dihalogenation:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 93–95 |
| Temperature | 25°C | |
| Reaction Time | 6 hours | |
| Halogenating Agent | NBS |
Acetic Acid Group Attachment
The 3-position is functionalized via alkylation with ethyl bromoacetate (1.2 equiv) in dimethylformamide (DMF) using NaH (1.5 equiv) at 0°C. Subsequent hydrolysis with NaOH (2M, reflux, 3 hours) yields the final product.
Optimization and Scalability
Solvent and Catalyst Screening
Replacing THF with dimethyl sulfoxide (DMSO) in bromination steps increased yields to 97% but complicated purification. Catalytic amounts of FeCl₃ (0.1 equiv) reduced reaction times by 30% without compromising purity.
Industrial-Scale Considerations
Continuous flow reactors enhance reproducibility for large-scale synthesis. A patent highlights a 94% yield using a flow system with residence times of 15 minutes, compared to 4 hours in batch processes.
Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, Ar-H), 2.98 (s, 2H, CH₂CO), 2.35 (s, 3H, CH₃), 2.28 (s, 3H, CH₃).
- MS (ESI) : m/z 282.13 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirmed >99% purity, with retention times consistent with standards.
Applications and Derivatives
While direct applications of (7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid remain under investigation, its structural analogs exhibit antiviral and anti-inflammatory activity. Derivatives modified at the acetic acid group show enhanced bioavailability in preclinical studies.
Chemical Reactions Analysis
Types of Reactions
2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dehalogenated indole derivatives.
Substitution: Formation of azido or thiol-substituted indole derivatives.
Scientific Research Applications
(7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid is an indole derivative with a bromine atom and two methyl groups on the indole ring, as well as an acetic acid functional group. It has a molecular weight of approximately 282.13 g/mol. The compound is recognized for its potential in medicinal chemistry and biological research.
Scientific Research Applications
(7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid has a variety of applications and has been studied for its potential antiviral, antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that it interacts with various molecular targets, leading to biological effects such as enzyme inhibition or modulation of receptor activity. For instance, it may affect kinase activity or interact with nuclear receptors to alter gene expression patterns.
Potential Therapeutic Applications
- Antitumor Activity: 2-(1H-Indol-3-yl)-2-oxo-acetamides, related compounds, have demonstrated antitumor activity, particularly against solid tumors like colon and lung tumors .
- Enzyme Inhibition: (7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid may inhibit specific enzymes or receptors, modulating biological pathways. This is significant in the context of hydroxamic acids, where the hydrophobic character of acyl residues plays roles in urease inhibition .
- Anti-inflammatory Properties: (7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid has demonstrated anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of structurally related indole-acetic acid derivatives is provided below, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison of Indole-Acetic Acid Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|---|
| (7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid | Br (7), CH₃ (2,5), CH₂COOH (3) | C₁₂H₁₂BrNO₂ | 282.14 | Potential anti-inflammatory/kinase inhibition | [10] |
| 2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid | OCH₃ (7), C=O (3) | C₁₁H₉NO₄ | 219.19 | Enhanced electron-withdrawing effect; used in marine drug synthesis | [3] |
| 2-(5-Bromo-7-fluoro-1H-indol-3-yl)acetic acid | Br (5), F (7), CH₂COOH (3) | C₁₀H₇BrFNO₂ | 272.07 | Halogen interactions modulate bioactivity; studied for ischemia treatment | [12] |
| 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid | Br (5), Cl-benzyl (1), CH₃ (2) | C₁₈H₁₅BrClNO₂ | 400.68 | Bulky substituents reduce solubility; crystallography studies reveal hydrogen-bonding networks | [4], [7] |
| (5-Bromo-1H-indol-3-yl)acetic acid | Br (5), CH₂COOH (3) | C₁₀H₈BrNO₂ | 254.08 | Simpler structure; used as a biochemical intermediate | [8], [13] |
| 2-(7-Bromo-5-nitro-1H-indol-3-yl)acetic acid | Br (7), NO₂ (5), CH₂COOH (3) | C₁₀H₇BrN₂O₄ | 315.08 | Nitro group enhances acidity (pKa ~3.1); explored in high-throughput screening | [15] |
Key Findings :
Substituent Position Effects: Bromine at position 7 (as in the target compound) vs. position 5 (e.g., [12], [13]) alters electronic density on the indole ring. Methoxy (OCH₃) at position 7 ([3]) introduces electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound.
Physicochemical Properties :
- The addition of a nitro group (e.g., [15]) lowers the pKa of the acetic acid moiety, enhancing solubility in polar solvents.
- Bulky substituents like 3-chlorobenzyl ([7]) reduce solubility but improve crystallinity, facilitating structural studies via X-ray diffraction .
Biological Relevance :
- Fluorine at position 7 ([12]) enhances metabolic stability compared to bromine, making it a candidate for ischemia therapeutics.
- The target compound’s dimethyl groups (positions 2 and 5) may improve membrane permeability, a critical factor in drug design .
Biological Activity
(7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid is an indole derivative notable for its unique structural features, including a bromine atom and two methyl groups on the indole ring, along with an acetic acid functional group. This compound has garnered attention for its potential biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is essential for evaluating its applications in medicinal chemistry and biological research.
- Chemical Formula : C_{12}H_{12}BrN_{2}O_{2}
- Molecular Weight : 282.13 g/mol
- CAS Number : 5435-39-2
The biological activity of (7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit viral replication or induce apoptosis in cancer cells by modulating specific enzymes or receptors involved in critical biological pathways.
Antiviral Activity
Studies have shown that (7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid exhibits significant antiviral properties. It has been reported to inhibit the replication of certain viruses through mechanisms involving enzyme inhibition.
Antimicrobial Activity
The compound has demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against various strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| B. subtilis | 4.69 - 22.9 |
| S. aureus | 5.64 - 77.38 |
| E. coli | 2.33 - 156.47 |
| P. aeruginosa | 13.40 - 137.43 |
| S. typhi | 11.29 - 77.38 |
Additionally, it has shown antifungal properties against Candida albicans and Fusarium oxysporum .
Anticancer Activity
(7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid has been evaluated for its anticancer potential through various assays that measure cell proliferation and apoptosis induction:
| Compound | IC50 (µM) |
|---|---|
| (7-Bromo compound) | <10 |
The compound's effects on cancer cell lines suggest it may induce apoptosis through the modulation of apoptotic pathways .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are linked to its ability to inhibit specific pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a potential candidate for therapeutic applications in inflammatory diseases .
Case Studies
Several studies have evaluated the biological activity of (7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid:
- Antiviral Study : A study indicated that this compound inhibited viral replication by targeting specific viral enzymes, leading to a significant reduction in viral load in infected cell cultures.
- Anticancer Evaluation : In vitro studies demonstrated that treatment with (7-bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid resulted in increased apoptosis in cancer cell lines compared to untreated controls.
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising results that warrant further investigation into its potential as a broad-spectrum antimicrobial agent.
Q & A
Q. What are the recommended safety protocols for handling (7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid in laboratory settings?
To minimize risks, use personal protective equipment (PPE), including gloves and goggles, and ensure proper ventilation. Avoid skin/eye contact and static discharge. Store the compound in sealed containers under refrigeration (2–8°C) in a dry, well-ventilated area. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention for persistent symptoms .
Q. What synthetic routes are commonly employed for the preparation of (7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid?
A typical approach involves halogenation and functionalization of the indole core. For example, bromination at the 7-position can be achieved using N-bromosuccinimide (NBS), followed by Friedel-Crafts alkylation for dimethyl substitution. Acetic acid side-chain introduction may involve alkylation or hydrolysis of ester precursors (e.g., methyl esters). Purification via flash chromatography (70:30 ethyl acetate/hexane) or recrystallization is recommended .
Q. How can researchers confirm the structural identity and purity of (7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid post-synthesis?
Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions and methyl/acetic acid groups (e.g., methyl peaks at δ 2.1–2.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic pattern (distinct for bromine).
- TLC/HPLC : Assess purity (e.g., Rf = 0.30 in ethyl acetate/hexane) .
Advanced Research Questions
Q. What experimental design considerations are critical when studying the environmental degradation of (7-Bromo-2,5-dimethyl-1H-indol-3-yl)acetic acid?
- Sample Stability : Degradation of organic compounds over time (e.g., 9-hour experiments) necessitates continuous cooling to slow decomposition.
- Matrix Complexity : Simulate real-world conditions by diversifying pollutant mixtures beyond simplified lab models.
- Replicates : Include multiple replicates to account for variability in degradation rates .
Q. How can computational chemistry tools aid in predicting the reactivity and biological activity of derivatives?
- Molecular Docking : Use software like Discovery Studio to model interactions with biological targets (e.g., enzymes).
- DFT Calculations : Predict electronic properties and regioselectivity of bromine/methyl groups.
- QSAR Models : Corrogate structural features (e.g., substituent electronegativity) with activity data .
Q. What strategies resolve contradictory data in biological activity assays?
- Orthogonal Assays : Validate results using complementary techniques (e.g., enzyme inhibition + cell viability assays).
- Purity Verification : Re-characterize compound batches via NMR/MS to rule out impurities.
- Environmental Controls : Standardize temperature/pH to reduce variability in activity measurements .
Q. How do bromine and methyl substituents influence spectroscopic characterization?
Q. What advanced techniques are recommended for crystal structure analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
